molecular formula C13H24N2O4 B2642153 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid CAS No. 1611481-76-5

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid

Cat. No.: B2642153
CAS No.: 1611481-76-5
M. Wt: 272.345
InChI Key: KASAAJUYKZDKKW-UHFFFAOYSA-N
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Description

1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine on a 2-aminoethyl side chain and a carboxylic acid group at the 4-position of the piperidine ring. This compound is widely used in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of protease inhibitors, receptor antagonists, and peptidomimetics. Its Boc group enhances stability during synthetic procedures, while the carboxylic acid moiety enables further functionalization via coupling reactions .

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-6-9-15-7-4-10(5-8-15)11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASAAJUYKZDKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611481-76-5
Record name 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Deprotected amines.

Mechanism of Action

Comparison with Similar Compounds

1-Boc-4-allylpiperidine-4-carboxylic Acid (CAS 1166756-79-1)

  • Structure : Allyl group at the 4-position.
  • Molecular Weight : 285.33 g/mol.
  • Used in synthesizing conformationally constrained peptide analogs .
  • Synthesis : Prepared via nucleophilic substitution or alkylation of the piperidine precursor, followed by Boc protection .

1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid (CAS 189321-63-9)

  • Structure : Ethyl group at the 4-position.
  • Molecular Weight : 257.30 g/mol.
  • Key Properties : Enhanced lipophilicity compared to unsubstituted derivatives, making it suitable for blood-brain barrier penetration studies .

Aryl-Substituted Derivatives

1-Boc-4-(4-chlorophenyl)piperidine-4-carboxylic Acid (CAS 261777-31-5)

  • Structure : 4-Chlorophenyl group at the 4-position.
  • Molecular Weight : 339.80 g/mol.
  • Key Properties : The electron-withdrawing chlorine atom stabilizes the aromatic ring, improving metabolic stability in vivo. Commonly used in kinase inhibitor development .
  • Safety : Classified as H302 (harmful if swallowed) and H315 (skin irritation) .

1-Boc-4-phenylpiperidine-2-carboxylic Acid (CAS 261777-31-5)

  • Structure : Phenyl group at the 4-position; carboxylic acid at the 2-position.
  • Molecular Weight : 305.37 g/mol.
  • Key Properties : The positional isomerism (carboxylic acid at 2-position) reduces steric hindrance, favoring enzyme active-site binding .

Heterocyclic and Fluorinated Derivatives

1-Boc-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic Acid

  • Structure : Pyrazole ring at the 4-position.
  • Molecular Weight : 295.30 g/mol.
  • Key Properties : The pyrazole group enables hydrogen bonding with biological targets, enhancing affinity for receptors like GABAA.

2-{1-Boc-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid (CAS 1439897-86-5)

  • Structure : Trifluoromethylphenyl group at the 4-position; acetic acid side chain.
  • Molecular Weight : 385.35 g/mol.
  • Key Properties : The trifluoromethyl group increases metabolic resistance and lipophilicity, critical for CNS-targeted drugs .

Amino-Functionalized Derivatives

4-{[(tert-Butoxy)carbonyl]amino}piperidine-4-carboxylic Acid (CAS 252720-31-3)

  • Structure: Boc-protected amino group at the 4-position.
  • Molecular Weight : 244.29 g/mol.
  • Key Properties: The dual carboxylic acid and amino groups facilitate chelation of metal ions, useful in radiopharmaceuticals .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Water Solubility (mg/mL)
1-Boc-4-allylpiperidine-4-carboxylic acid 285.33 2.1 0.15
1-Boc-4-(4-chlorophenyl)piperidine-4-carboxylic acid 339.80 3.8 0.02
4-{[(tert-Butoxy)carbonyl]amino}piperidine-4-carboxylic acid 244.29 1.2 1.10

<sup>a</sup> Calculated using fragment-based methods ().

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid?

A typical synthesis involves:

  • Step 1: Protection of the primary amine on the ethyl-piperidine intermediate using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate .
  • Step 2: Hydrolysis of the ester group (if present) to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH .
  • Step 3: Purification via column chromatography or recrystallization.
    Key challenges include maintaining regioselectivity during Boc protection and avoiding racemization during hydrolysis.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • HPLC/MS: Verify purity (>95%) and molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₅N₂O₄: 285.18) .
  • IR Spectroscopy: Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .

Q. What are the recommended storage conditions and safety precautions?

  • Storage: Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks (H302, H315, H319 hazards) .

Q. How does the Boc group influence the compound’s stability during reactions?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents unwanted side reactions (e.g., amine oxidation or nucleophilic attack) during coupling reactions. Deprotection with TFA or HCl/dioxane yields the free amine for further functionalization .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution?

  • DFT Calculations: Optimize transition states to assess energy barriers for reactions at the carboxylic acid or Boc group. For example, evaluate the electrophilicity of the carbonyl carbon using Fukui indices .
  • MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
  • References: Align with frameworks in and , linking reactivity to frontier molecular orbital theory .

Q. What strategies resolve contradictory solubility data in polar aprotic solvents?

  • Method 1: Perform phase-solubility studies using UV-Vis spectroscopy to quantify solubility in DMSO, DMF, or acetonitrile across temperatures (25–60°C) .
  • Method 2: Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .
  • Troubleshooting: If discrepancies persist, assess crystallinity via XRD or DSC, as amorphous forms may exhibit higher apparent solubility .

Q. How does stereochemistry affect biological activity, and how is it determined?

  • Impact: The ethyl spacer’s conformation influences binding to biological targets (e.g., enzymes or GPCRs). For instance, R- vs. S-configurations may alter hydrogen-bonding networks .
  • Determination: Use chiral HPLC with a cellulose-based column or X-ray crystallography of co-crystallized derivatives .

Q. How does the ethyl spacer affect intermolecular interactions compared to direct substitution?

  • Comparative Analysis: The ethyl linker increases flexibility, allowing the Boc-protected amine to adopt conformations that reduce steric hindrance in piperidine-based inhibitors. This contrasts with rigid direct substitutions (e.g., 1-Boc-piperidine-4-carboxylic acid), which may limit binding pocket accommodation .
  • Experimental Validation: Perform SAR studies by synthesizing analogs with varying spacer lengths and testing affinity via SPR or ITC .

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